2,2-dichlorooctanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dichlorooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl2O2/c1-2-3-4-5-6-8(9,10)7(11)12/h2-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUNURLNZXJIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369173 | |
| Record name | 2,2-dichlorooctanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102272-30-0 | |
| Record name | 2,2-dichlorooctanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,2 Dichlorooctanoic Acid
Stereoselective Synthesis of 2,2-Dichlorooctanoic Acid Enantiomers
The creation of single enantiomers of chiral molecules is a significant challenge in organic synthesis. For α,α-dihalogenated carboxylic acids, where the α-carbon is a stereocenter, enantioselective synthesis is crucial for investigating the biological activities of the individual enantiomers.
One promising approach for the asymmetric synthesis of α-chloro carboxylic acids involves the use of N-heterocyclic carbene (NHC) catalysts. Research has demonstrated the asymmetric hydration of α,α-dichloro aldehydes to yield enantioenriched α-chloro carboxylic acids. nih.gov This method proceeds via a chiral acyl-azolium intermediate, which undergoes hydrolysis to afford the carboxylic acid with high enantioselectivity. While this has been demonstrated for a variety of α,α-dichloro aldehydes, its application to the synthesis of a specific long-chain aliphatic acid like this compound would involve the asymmetric hydration of 2,2-dichlorooctanal (B1349761). The enantiomeric excess (ee) for various substrates in these reactions has been reported to be high, often exceeding 90%. nih.gov
Another strategy involves the asymmetric α-chlorination of carboxylic acid derivatives. The use of chiral organocatalysts, such as isothioureas, can facilitate the enantioselective α-chlorination of activated carboxylic acid esters. nih.gov This reaction proceeds through the in situ formation of a chiral C1 ammonium (B1175870) enolate, which then reacts with a chlorine source. High enantioselectivities, up to 99:1 er, have been achieved under cryogenic conditions. nih.gov Adapting this method for this compound would likely involve a two-step chlorination process or the use of a substrate already containing one chlorine atom.
The following table summarizes potential catalysts and their reported performance in the asymmetric synthesis of related α-chloro carboxylic acids.
| Catalyst/Method | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) | Reference |
| Chiral N-Heterocyclic Carbene (NHC) | α,α-Dichloro Aldehydes | α-Chloro Carboxylic Acids | Up to 95% | nih.gov |
| Isothiourea Catalyst | Activated Aryl Acetic Acid Esters | α-Chloro Esters | Up to 99:1 er | nih.gov |
| Cinchona Alkaloid Derivatives | Acid Halides | α-Chloroesters | High optical enrichment | acs.org |
Development of Novel Chlorination Strategies for Octanoic Acid Derivatives
Traditional chlorination methods often involve harsh reagents and lack selectivity. The development of novel chlorination strategies for the synthesis of this compound focuses on milder conditions, improved yields, and greater selectivity.
A significant advancement is the two-step synthesis involving the chlorination of an aldehyde precursor followed by oxidation. Octanal can be chlorinated to 2,2-dichlorooctanal using chlorine gas in the presence of a catalyst like iron(III) chloride. More refined methods utilize systems like 2,6-lutidine hydrochloride with chlorine gas in dichloromethane (B109758), which offers an environmentally benign process with easy workup and high purity of the resulting 2,2-dichloroaldehyde. researchgate.net This intermediate is then oxidized to this compound. researchgate.net
Direct chlorination of fatty acids at the α-position presents another route. The use of trichloroisocyanuric acid (TCCA) under solvent-free conditions has been reported as an efficient method for the α-chlorination of long-chain saturated fatty acids. unimi.itacs.org This method can produce a mixture of mono- and di-chlorinated products. The reaction of 1,3-dicarbonyls with sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) can also lead to dichlorinated products by adjusting the pH. organic-chemistry.org
The table below outlines some novel chlorination reagents and their application.
| Chlorinating Agent/System | Substrate | Product | Key Advantages | Reference |
| 2,6-Lutidine·HCl / Cl₂ / CH₂Cl₂ | Aldehydes | 2,2-Dichloroaldehydes | Environmentally benign, high purity, easy workup | researchgate.net |
| Trichloroisocyanuric Acid (TCCA) | Fatty Acids | α-Chloro and α,α-Dichloro Fatty Acids | Solvent-free, atom-economic | unimi.itacs.org |
| Sodium Hypochlorite Pentahydrate (pH 5) | 1,3-Dicarbonyls | Dichlorinated Products | pH-dependent reactivity | organic-chemistry.org |
| N-Chloro-N-fluorobenzenesulfonylamine (CFBSA) | Various substrates | Chlorinated products | High reactivity and selectivity | rsc.org |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to chemical synthesis to reduce environmental impact. For this compound, this involves the use of environmentally benign reagents, solvents, and catalytic systems.
The use of trichloroisocyanuric acid (TCCA) for the chlorination of fatty acids is considered a green approach due to its high atom economy and the fact that the byproduct, cyanuric acid, can be recycled. unimi.itacs.org The reaction can also be performed under solvent-free conditions, further enhancing its green credentials. unimi.it
In the oxidation step to convert 2,2-dichlorooctanal to this compound, an eco-friendly procedure has been developed using nitric acid (HNO₃) in dichloromethane (CH₂Cl₂) with sodium nitrite (B80452) (NaNO₂) as a catalyst. researchgate.net While dichloromethane is a chlorinated solvent, efforts in green chemistry aim to replace such solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ionic liquids. whiterose.ac.ukacsgcipr.org Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also emerging as highly biodegradable and low-toxicity reaction media. core.ac.uk
The following table highlights some green chemistry strategies applicable to the synthesis of this compound.
| Green Chemistry Approach | Reaction Step | Details | Reference |
| Use of Greener Reagents | Chlorination | Trichloroisocyanuric acid (TCCA) offers high atom economy and recyclable byproducts. | unimi.itacs.org |
| Eco-friendly Oxidation | Oxidation of 2,2-dichloroalkanal | Catalytic use of HNO₃/NaNO₂ in CH₂Cl₂ provides an efficient and more environmentally friendly oxidation. | researchgate.net |
| Alternative Solvents | General | Replacement of chlorinated solvents with greener alternatives like 2-MeTHF, ionic liquids, or deep eutectic solvents. | whiterose.ac.ukcore.ac.uk |
| Catalyst Recycling | Chlorination, Oxidation | Use of recyclable catalysts, such as polymer-supported catalysts, reduces waste and cost. | google.comresearchgate.net |
Catalytic Methods in the Formation of this compound
Catalysis plays a pivotal role in developing efficient and selective synthetic routes to this compound. Both the chlorination and oxidation steps can be significantly improved through the use of appropriate catalysts.
For the chlorination of aldehydes, amine hydrochlorides such as 2-picoline hydrochloride and 2,6-lutidine hydrochloride have been shown to be effective and recoverable catalysts for the reaction with chlorine gas. researchgate.net Recyclable, polystyrene-based carboxamide catalysts have also been developed for the chlorination of organic acids and alcohols using thionyl chloride, offering a green and efficient alternative. google.com
Phase-transfer catalysis (PTC) is another powerful technique that can be applied to the synthesis. PTC facilitates the transfer of a reactant between two immiscible phases, often an aqueous and an organic phase, enabling reactions between reagents that would otherwise not come into contact. wikipedia.org This can be particularly useful for the chlorination of octanoic acid or its salts using an inorganic chlorinating agent. Quaternary ammonium salts are common phase-transfer catalysts. wikipedia.org
In the oxidation of 2,2-dichlorooctanal, the use of sodium nitrite as a catalyst with nitric acid provides a more controlled and efficient process compared to stoichiometric oxidizing agents. researchgate.net
The table below provides an overview of different catalytic methods.
| Catalytic Method | Reaction Step | Catalyst Example | Key Features | Reference |
| Amine Hydrochloride Catalysis | Chlorination | 2,6-Lutidine Hydrochloride | Recoverable, environmentally benign process | researchgate.net |
| Recyclable Polymer Catalyst | Chlorination | Polystyrene-based Carboxamide | Recyclable, applicable to various substrates | google.com |
| Phase-Transfer Catalysis | Chlorination | Quaternary Ammonium Salts | Facilitates reaction between immiscible reactants | wikipedia.org |
| Nitrite-Catalyzed Oxidation | Oxidation | Sodium Nitrite (NaNO₂) | Eco-friendly and efficient oxidation of aldehydes | researchgate.net |
| N-Heterocyclic Carbene (NHC) | Asymmetric Hydration | Chiral Triazolium-based NHC | High enantioselectivity in α-chloro acid synthesis | nih.gov |
Mechanistic Investigations of 2,2 Dichlorooctanoic Acid Reactions
Elucidation of Reaction Pathways Involving the Geminal Dichloro Moiety
The primary reaction pathway for the geminal dichloro moiety in 2,2-dichlorooctanoic acid is hydrolysis, which leads to the formation of a carbonyl group. This transformation is a general reaction for geminal dihalides. wikipedia.orgquora.comquora.com The generally accepted mechanism proceeds through a two-step process. The initial step involves a nucleophilic substitution reaction where a water molecule or a hydroxide (B78521) ion attacks the carbon atom bearing the two chlorine atoms. This results in the displacement of one of the chloride ions and the formation of an unstable intermediate, a gem-halohydrin (in this case, a gem-chlorohydrin). wikipedia.org
The stability of the intermediate gem-diol is a critical factor in the reaction pathway. Gem-diols are typically unstable and readily lose water to form the corresponding carbonyl compound. quora.comquora.com The equilibrium generally favors the carbonyl compound. Factors that can influence the stability of the gem-diol include the presence of electron-withdrawing or electron-donating groups on the α-carbon. quora.com
Studies on Nucleophilic Substitution Reactions of this compound
Nucleophilic substitution is a fundamental reaction class in organic chemistry, and the reactivity of this compound in these reactions is a key area of investigation. The carbon atom attached to the two chlorine atoms is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com The mechanism of nucleophilic substitution on geminal dihalides can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. organic-chemistry.orgucsd.edu
For a secondary haloalkane derivative like this compound, both S(_N)1 and S(_N)2 mechanisms are plausible. An S(_N)1 reaction would involve the initial departure of a chloride ion to form a secondary carbocation intermediate, which would then be attacked by a nucleophile. An S(_N)2 reaction would involve a concerted backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral.
The presence of two chlorine atoms on the same carbon can influence the preferred mechanistic pathway. Steric hindrance from the two chlorine atoms and the adjacent carboxylic acid group might disfavor a direct S(_N)2 attack. Conversely, the electron-withdrawing nature of the chlorine atoms could destabilize a potential carbocation intermediate, making the S(_N)1 pathway less favorable. The specific conditions of the reaction, such as the strength of the nucleophile and the polarity of the solvent, would play a crucial role in determining the dominant mechanism.
The hydrolysis of this compound is a prime example of a nucleophilic substitution reaction where water or hydroxide acts as the nucleophile. The reaction ultimately leads to the substitution of both chlorine atoms with a single oxygen atom, forming a ketone.
Reaction Kinetics and Thermodynamic Analysis of this compound Transformations
The study of reaction kinetics provides quantitative insights into the rates of chemical reactions and the factors that influence them. For the hydrolysis of halogenated carboxylic acids, the reaction rates are often determined by monitoring the change in concentration of the reactant or a product over time. The hydrolysis of acid derivatives, including halogenated ones, typically follows pseudo-first-order kinetics under conditions where the concentration of water is in large excess. nih.gov
The rate of hydrolysis of chloro-substituted esters and acids is known to be influenced by the number and position of the chlorine atoms. Generally, the presence of electron-withdrawing chlorine atoms can affect the rate of both acid- and base-catalyzed hydrolysis. researchgate.netresearchgate.net For instance, in the hydrolysis of chloro-substituted alkyl acetates, the mechanism can shift from a standard A(_AC)2 mechanism for monochloroesters to more complex pathways for di- and trichloro-substituted esters. researchgate.net
Table 1: Factors Influencing the Rate of Hydrolysis of α,α-Dichloroalkanoic Acids
| Factor | Influence on Reaction Rate | Mechanistic Implication |
| pH | Rate is generally dependent on pH, with catalysis by both acid and base. | Suggests different reaction pathways or rate-determining steps under acidic and basic conditions. |
| Temperature | Rate increases with temperature. | Consistent with the Arrhenius equation, allowing for the determination of activation energy. |
| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states. | Can favor S(_N)1-type mechanisms if carbocation intermediates are involved. |
| Nucleophile Strength | Stronger nucleophiles (e.g., OH) react faster than weaker ones (e.g., H(_2)O). | Indicates the nucleophile is involved in the rate-determining step, consistent with an S(_N)2-type mechanism. |
Stereochemical Considerations and Chiral Synthesis of 2,2 Dichlorooctanoic Acid
Asymmetric Synthesis Strategies for Enantiomerically Pure 2,2-Dichlorooctanoic Acid
The primary challenge in the synthesis of enantiomerically pure this compound lies in the controlled introduction of two chlorine atoms at the α-position of octanoic acid to create a single, desired enantiomer. General strategies for the asymmetric α-functionalization of carboxylic acids and their derivatives can be adapted for this purpose.
One potential pathway involves the enantioselective α-chlorination of a pre-existing chiral precursor . This could be approached through the use of chiral auxiliaries. A chiral auxiliary is an organic compound that can be reversibly attached to the substrate, in this case, a derivative of octanoic acid, to direct the stereochemical outcome of a subsequent reaction.
A hypothetical synthetic route could commence with the attachment of a chiral auxiliary, for example, an Evans oxazolidinone, to octanoyl chloride. The resulting chiral imide would then be subjected to a two-step dichlorination process. The enolate of this imide, formed by treatment with a suitable base, could be sequentially chlorinated using an electrophilic chlorine source such as N-chlorosuccinimide (NCS). The stereoselectivity of the chlorination would be governed by the steric hindrance imposed by the chiral auxiliary, directing the approach of the electrophile. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound.
Another promising approach is the catalytic asymmetric α-chlorination . This strategy avoids the need for stoichiometric chiral auxiliaries, which can be advantageous in terms of atom economy. Organocatalysis, in particular, has emerged as a powerful tool for enantioselective transformations. nih.gov Chiral amine catalysts, for instance, can react with ketenes or activated carboxylic acid derivatives to form chiral ammonium (B1175870) enolates. nih.gov These enolates can then undergo stereoselective α-functionalization. nih.gov
A plausible catalytic cycle for the synthesis of this compound could involve the in situ generation of a ketene (B1206846) from octanoyl chloride. This ketene would then react with a chiral isothiourea or a cinchona alkaloid-derived catalyst to form a chiral enolate. nih.govresearchgate.net This intermediate would then be subjected to dichlorination. The development of a one-pot, two-chlorine addition with high enantioselectivity would be a significant synthetic achievement.
| Strategy | Description | Potential Reagents | Anticipated Outcome |
| Chiral Auxiliary-Directed Dichlorination | Attachment of a chiral auxiliary to control the stereochemistry of α-dichlorination. | Evans Oxazolidinone, N-chlorosuccinimide (NCS), Strong Base (e.g., LDA) | Enantiomerically enriched this compound after auxiliary removal. |
| Catalytic Asymmetric Dichlorination | Use of a chiral catalyst to induce enantioselectivity in the α-dichlorination of an octanoic acid derivative. | Chiral Isothiourea or Cinchona Alkaloid Catalysts, Octanoyl Chloride (as ketene precursor), Electrophilic Chlorine Source. | Direct formation of enantiomerically enriched this compound. |
Table 1: Hypothetical Asymmetric Synthesis Strategies for this compound
Chiral Resolution Techniques for Racemic this compound
When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture is a common alternative. For carboxylic acids like this compound, the most prevalent method of resolution is through the formation of diastereomeric salts.
This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. This reaction results in the formation of a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility can be exploited to separate them through fractional crystallization.
Once one of the diastereomeric salts is isolated in pure form, the chiral base can be removed by treatment with a strong acid, yielding the enantiomerically pure this compound. The choice of the resolving agent is crucial for the success of the resolution and often requires empirical screening.
Commonly used chiral bases for the resolution of carboxylic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as (R)- or (S)-α-methylbenzylamine and various amino alcohols. google.com
| Resolving Agent (Chiral Base) | Principle of Separation | Solvent System (Example) | Final Step |
| (R)-α-Methylbenzylamine | Formation of diastereomeric ammonium carboxylate salts with different solubilities. | Ethanol, Methanol, or Acetone/Water mixtures | Acidification of the isolated diastereomeric salt to liberate the enantiopure carboxylic acid. |
| Brucine | Formation of diastereomeric alkaloid salts with differential solubility. | Acetone or Ethyl Acetate | Acidification to remove the alkaloid and isolate the desired enantiomer. |
| (1S,2R)-1-Aminoindan-2-ol | Formation of diastereomeric salts that can be separated by fractional crystallization. google.com | Various organic solvents | Treatment with a mineral acid to recover the enantiomerically pure acid. google.com |
Table 2: Potential Chiral Resolution Techniques for Racemic this compound
Absolute Configuration Assignment Methodologies for this compound Stereoisomers
Once the enantiomers of this compound have been synthesized or resolved, the determination of their absolute configuration (i.e., whether they are the R or S enantiomer) is a critical final step. wikipedia.org Several powerful analytical techniques can be employed for this purpose.
X-ray Crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. wikipedia.org This technique requires the formation of a single crystal of either the enantiomerically pure acid or, more commonly, a derivative. For instance, the enantiopure this compound could be reacted with a heavy atom-containing chiral or achiral reagent to facilitate crystallization and the determination of the absolute structure.
Spectroscopic Methods using Chiral Derivatizing Agents (CDAs) are also widely used. wikipedia.org In this approach, the enantiomeric mixture of this compound is reacted with a single enantiomer of a CDA to form a mixture of diastereomers. wikipedia.org These diastereomers will exhibit distinct signals in NMR spectroscopy. By analyzing the differences in the chemical shifts, particularly in ¹H or ¹⁹F NMR if a fluorine-containing CDA is used, it is possible to determine the enantiomeric ratio and, in some cases, deduce the absolute configuration by comparing the spectra to established models for that class of CDA. A well-known example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that can also be used to assign the absolute configuration. These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained spectrum with a spectrum predicted by quantum chemical calculations for a known (e.g., R) configuration, the absolute stereochemistry of the sample can be determined.
| Methodology | Principle | Sample Requirements | Key Information Provided |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. wikipedia.org | A single, high-quality crystal of an enantiomerically pure derivative. | Unambiguous assignment of the absolute configuration (R/S). wikipedia.org |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with a CDA, leading to distinguishable NMR signals for each enantiomer. wikipedia.orgnih.gov | The enantiomeric or racemic mixture of the acid and a pure enantiomer of a CDA. | Enantiomeric ratio and, potentially, the absolute configuration through analysis of diastereomeric interactions. wikipedia.org |
| Circular Dichroism (VCD/ECD) | Measurement of the differential absorption of circularly polarized light by a chiral molecule. | A solution of the enantiomerically pure sample. | Assignment of absolute configuration by comparison of experimental and computationally predicted spectra. |
Table 3: Methodologies for Assigning the Absolute Configuration of this compound Stereoisomers
Biochemical Interactions and Enzymatic Biotransformation of Dichlorooctanoic Acids
Enzymatic Dehalogenation Mechanisms of Dichlorinated Carboxylic Acids
The initial and most crucial step in the aerobic microbial degradation of chlorinated alkanoic acids is the cleavage of the carbon-halogen bond, a reaction catalyzed by dehalogenase enzymes. eurochlor.org These enzymes are broadly classified as hydrolytic dehalogenases, which utilize a water molecule to replace the halogen atom. acs.org
The prevailing mechanism for haloacid dehalogenases involves a two-step process initiated by a nucleophilic attack on the carbon atom bearing the halogen. nih.gov An active-site carboxylate group, typically from an aspartate residue, attacks the substrate's α-carbon, leading to the formation of a covalent ester intermediate and the release of a halide ion. Subsequently, this ester intermediate is hydrolyzed by a water molecule, regenerating the free enzyme and producing a hydroxyalkanoic acid. nih.gov
Dehalogenases are categorized based on their substrate specificity and the stereochemistry of the reaction. For instance, L-2-haloacid dehalogenases (L-DEX) act on L-isomers to produce D-2-hydroxyalkanoic acids, D-2-haloacid dehalogenases (D-DEX) convert D-isomers to L-2-hydroxyalkanoic acids, and DL-2-haloacid dehalogenases (DL-DEX) can act on both enantiomers. nih.gov The specific type of dehalogenase present in a microorganism dictates the initial products of dichlorooctanoic acid biotransformation.
Substrate Specificity of Dehalogenase Enzymes Towards Dichlorooctanoic Acid Isomers
The substrate specificity of dehalogenases is a key determinant of their efficacy in degrading various halogenated compounds. A significant body of research indicates that most characterized 2-haloacid dehalogenases exhibit a strong preference for short-chain substrates, typically those with two to four carbon atoms. nih.gov Their catalytic activity tends to decrease significantly with increasing alkyl chain length.
Computational studies, such as molecular docking simulations, have provided insights into the factors governing substrate specificity. For the haloacid dehalogenase DehE from Rhizobium sp. RC1, docking studies with various haloalkanoic acids revealed that the binding affinity is influenced by factors such as the size of the halogen atom and the potential for hydrogen bond formation within the active site. jscienceheritage.com Another in silico analysis of a haloacid dehalogenase from Bacillus cereus (Bcfd1) demonstrated that the docking energy for 2-chloroalkanoic acids decreased as the length of the alkyl chain increased, suggesting a weaker interaction for longer-chain substrates. nih.gov
These findings imply that 2,2-dichlorooctanoic acid, with its eight-carbon chain, would likely be a poor substrate for many known haloacid dehalogenases. The larger size of the octanoic acid chain may create steric hindrance within the active site of these enzymes, preventing optimal positioning for nucleophilic attack on the α-carbon. However, some dehalogenases, like the one from Alcanivorax dieselolei B-5 (DadB), possess a larger access tunnel to the active site, which allows for the accommodation of bulkier halogenated compounds, indicating that enzymes capable of degrading long-chain dichlorinated acids may exist in nature. nih.gov
Table 1: Factors Influencing Dehalogenase Substrate Specificity
| Factor | Description | Implication for this compound |
| Alkyl Chain Length | Most known dehalogenases prefer short-chain substrates (C2-C4). | The C8 chain of dichlorooctanoic acid likely hinders binding and catalysis. |
| Steric Hindrance | The size and shape of the substrate relative to the enzyme's active site. | The octyl group may not fit well into the active site of many dehalogenases. |
| Halogen Position | The location of the halogen atoms on the alkyl chain. | α-halogenation is required for the action of 2-haloacid dehalogenases. |
| Halogen Type | The specific halogen (F, Cl, Br, I) can affect binding and reaction rates. | Dichloro- substitution at the C2 position presents a specific substrate challenge. |
| Active Site Architecture | The size of the access tunnel and the amino acid residues in the binding pocket. | Enzymes with wider access tunnels may accommodate long-chain substrates. |
Investigation of Metabolic Pathways of Dichlorooctanoic Acids in Model Biological Systems
While direct studies on the metabolic pathways of this compound are limited, insights can be drawn from the metabolism of other long-chain fatty acids and chlorinated compounds. Assuming successful dehalogenation of this compound to 2,2-dihydroxyoctanoic acid or a related intermediate, the subsequent metabolic steps would likely involve pathways for fatty acid degradation.
In many organisms, the catabolism of fatty acids occurs through the β-oxidation cycle. mdpi.com This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. It is plausible that the hydroxylated octanoic acid derivative resulting from dehalogenation would be channeled into this pathway.
However, the presence of two hydroxyl groups on the α-carbon of the presumed initial product (2,2-dihydroxyoctanoic acid) could present a challenge for the standard β-oxidation enzymes. Alternative enzymatic transformations, such as oxidation of the hydroxyl groups and subsequent decarboxylation, might be necessary to convert it into a substrate recognizable by the β-oxidation machinery.
Studies on the metabolism of chlorinated paraffins, which are long-chain chlorinated alkanes, have shown that dechlorination is a prerequisite for further degradation. oaepublish.com Subsequent steps can involve oxidation to form alcohols, ketones, and carboxylic acids, as well as cleavage of the carbon-carbon bonds. oaepublish.com This suggests that the metabolism of this compound in a complex biological system could involve a consortium of enzymes with different catalytic capabilities.
Molecular Mechanisms of Dichlorooctanoic Acid Interaction with Cellular Components
The interaction of this compound with cellular components begins with its transport across the cell membrane. The cellular uptake of long-chain fatty acids can occur through both passive diffusion and protein-mediated transport. nih.govnih.gov The lipophilic nature of the octyl chain of this compound would facilitate its passive diffusion across the lipid bilayer of cell membranes. Additionally, fatty acid transport proteins (FATPs) and translocases like CD36, which facilitate the uptake of long-chain fatty acids, could potentially recognize and transport dichlorooctanoic acid into the cell. nih.gov
Once inside the cell, this compound or its metabolites could interact with various intracellular components. Fatty acid-binding proteins (FABPs) are a class of intracellular proteins that bind to long-chain fatty acids and traffic them to different organelles for metabolism or storage. nih.gov It is conceivable that these proteins could also bind to dichlorooctanoic acid, influencing its intracellular fate.
The presence of chlorine atoms could also lead to specific interactions. For instance, the metabolic activation of some chlorinated compounds can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity. While this has not been specifically demonstrated for this compound, it remains a plausible mechanism of interaction. Furthermore, the disruption of membrane integrity is another potential mechanism of cellular interaction, as has been observed with other chlorinated compounds.
Environmental Fate and Biodegradation Pathways of Dichlorooctanoic Acids
Microbial Degradation Mechanisms of Halogenated Aliphatic Acids in Environmental Matrices
The microbial degradation of halogenated aliphatic compounds is a critical process for the detoxification and removal of these persistent chemicals from the environment. Microorganisms have evolved a variety of enzymatic systems to cleave the carbon-halogen bond, which is the essential first step in the degradation pathway. nih.gov The primary mechanisms involved in the dehalogenation of aliphatic acids include hydrolytic, oxygenolytic, and reductive dehalogenation. researchgate.net
For aerobic bacteria, the most common mechanism for degrading α-substituted haloalkanoic acids is hydrolytic dehalogenation. This process involves the substitution of a halogen atom with a hydroxyl group from a water molecule, catalyzed by enzymes known as dehalogenases. mdpi.com This initial step converts the toxic halogenated compound into a less toxic intermediate, such as a 2-hydroxyalkanoic acid, which can then be channeled into central metabolic pathways. nih.gov
Reductive dehalogenation, which involves the replacement of a halogen atom with a hydrogen atom, is another significant mechanism, particularly under anaerobic conditions. In some cases, dehydrohalogenation (the removal of a hydrogen and a halogen atom from adjacent carbons to form a double bond) can also occur. The specific mechanism employed by a microorganism depends on the chemical structure of the compound, the microbial species, and the prevailing environmental conditions (e.g., presence or absence of oxygen).
Identification and Characterization of Microorganisms Capable of Dichlorooctanoic Acid Biodegradation
Specific microbial strains capable of utilizing 2,2-dichlorooctanoic acid as a sole carbon and energy source have not been detailed in available research. However, numerous microorganisms have been isolated and characterized for their ability to degrade structurally similar, short-chain α,α-dichloroalkanoic acids, such as 2,2-dichloropropionic acid (2,2-DCP). These organisms provide a strong indication of the types of microbes that could potentially degrade longer-chain analogues.
Bacteria from the genera Pseudomonas, Burkholderia, Agrobacterium, and Methylobacterium are frequently cited for their dehalogenating capabilities. nih.govmdpi.com For instance, a strain of Pseudomonas aeruginosa designated MX1, isolated from contaminated seawater, has demonstrated the ability to use 2,2-DCP as its only source of carbon. bohrium.com Similarly, various species of Afipia and Methylobacterium have been isolated from drinking water systems and shown to degrade dichloroacetic acid (DCAA). epa.gov These bacteria possess the dehalogenase enzymes necessary to initiate the breakdown of these chlorinated compounds. While most characterized dehalogenases show higher activity on short-chain haloalkanoic acids (fewer than four carbon atoms), it is plausible that microbial populations in contaminated environments could adapt or possess enzymes capable of acting on longer-chain substrates like this compound. nih.gov
| Microorganism | Halogenated Compound Degraded | Source of Isolation |
|---|---|---|
| Pseudomonas aeruginosa MX1 | 2,2-Dichloropropionic acid (2,2-DCP) | Contaminated Seawater bohrium.com |
| Pseudomonas sp. | Dichloroacetic acid (DCAA) | Not Specified sigmaaldrich.com |
| Afipia spp. | Dichloroacetic acid (DCAA) | Drinking Water Systems epa.gov |
| Methylobacterium sp. | Dichloroacetic acid (DCAA) | Drinking Water Systems epa.gov |
| Burkholderia sp. | Aromatic Alkanoic Acids | Soil Enrichments nih.gov |
Pathways of Dichlorooctanoic Acid Transformation and Mineralization in Natural Environments
A definitive metabolic pathway for this compound has not been elucidated. However, a hypothetical pathway can be constructed based on well-established biochemical principles for α-haloacid dehalogenation and long-chain fatty acid oxidation.
The degradation would likely be initiated by a two-step hydrolytic dehalogenation at the C-2 position.
First Dehalogenation: A 2-haloacid dehalogenase would catalyze the removal of the first chlorine atom from the α-carbon, replacing it with a hydroxyl group to form 2-chloro-2-hydroxyoctanoic acid.
Second Dehalogenation: The second chlorine atom would be subsequently removed, also via hydrolytic action, yielding 2,2-dihydroxyoctanoic acid. This gem-diol intermediate is unstable and would spontaneously dehydrate to form 2-oxooctanoic acid.
Once the chlorine atoms are removed, the resulting 2-oxooctanoic acid is a non-halogenated fatty acid derivative that can be readily mineralized through common metabolic pathways. The primary route for the catabolism of fatty acids is the β-oxidation pathway. nih.govnih.gov In this process, the octanoic acid backbone is sequentially cleaved into two-carbon units in the form of acetyl-CoA. Each cycle of β-oxidation involves a series of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis. The resulting acetyl-CoA molecules can then enter the tricarboxylic acid (TCA) cycle to be completely oxidized to carbon dioxide and water, generating energy for the cell. The complete mineralization of the compound ensures its removal from the environment.
Enzymology of Microbial Dehalogenation and Related Bioremediation Strategies for Dichlorooctanoic Acid
The key enzymes responsible for the initial steps in the biodegradation of α-haloalkanoic acids are the 2-haloacid dehalogenases (DEX) . nih.gov These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond, a critical reaction for detoxification and subsequent metabolism. researchgate.net They belong to the hydrolase class of enzymes and are classified based on their substrate specificity and the stereochemistry of the reaction product. mdpi.comnih.gov
| Enzyme Type | Substrate Specificity | Product Stereochemistry |
|---|---|---|
| L-DEX | Acts specifically on L-2-haloalkanoic acids. mdpi.comnih.gov | Produces D-2-hydroxyalkanoic acids (inversion of configuration). mdpi.com |
| D-DEX | Acts on D-2-haloalkanoic acids. nih.gov | Produces L-2-hydroxyalkanoic acids (inversion of configuration). nih.gov |
| DL-DEXi | Acts on both D- and L-enantiomers. nih.gov | Produces the corresponding 2-hydroxyalkanoic acid with an inverted configuration. nih.gov |
| DL-DEXr | Acts on both D- and L-enantiomers. nih.gov | Produces the corresponding 2-hydroxyalkanoic acid with a retained configuration. |
These dehalogenases are promising tools for bioremediation, the use of biological processes to clean up contaminated sites. Several strategies can be employed to enhance the degradation of chlorinated compounds like dichlorooctanoic acid in soil and water.
Bioaugmentation : This strategy involves introducing specific microorganisms with known dehalogenating capabilities into a contaminated environment to supplement the indigenous microbial population. unam.mx For a site contaminated with chlorinated fatty acids, strains of Pseudomonas or other bacteria known to produce effective dehalogenases could be introduced.
Biostimulation : This approach focuses on stimulating the growth and activity of the native microbial community by adding nutrients (such as nitrogen and phosphorus) and electron acceptors (like oxygen). This can enhance the degradation rate of the target contaminant by the indigenous population.
Surfactant Addition : Long-chain fatty acids can have limited bioavailability in soil and water. The addition of surfactants can help to solubilize these compounds, making them more accessible to microbial attack. nih.govfrontiersin.org Biosurfactants, which are produced by microorganisms, are an environmentally friendly option for this purpose. unam.mxfrontiersin.org
The successful application of these bioremediation strategies requires a thorough understanding of the site's geochemistry, the nature of the contaminant, and the metabolic capabilities of the microbial communities involved.
Computational Chemistry and Theoretical Studies on 2,2 Dichlorooctanoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity of 2,2-Dichlorooctanoic Acid
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in determining the electronic structure and predicting the reactivity of molecules. northwestern.edupurdue.edu These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electron distribution, molecular orbitals, and various energetic properties.
For this compound, methods like Density Functional Theory (DFT) and ab initio calculations can be employed to model its geometry and electronic properties. polimi.it Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, these calculations can reveal the electrostatic potential on the molecular surface, identifying electron-rich and electron-deficient regions. This information is vital for predicting how this compound might interact with other molecules, such as electrophiles or nucleophiles. Reactivity descriptors like Fukui functions can pinpoint the most probable sites for chemical attack.
Table 1: Hypothetical Quantum Chemical Properties of this compound Below is a table of hypothetical data that could be generated from quantum chemical calculations for this compound.
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | C(1): +0.4, O(1): -0.6, O(2): -0.5, C(2): +0.2, Cl(1): -0.1, Cl(2): -0.1 | Provides insight into the partial charges on each atom, highlighting electrostatic interactions. |
Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govuiuc.edu These simulations can provide a detailed, atomistic view of how a molecule like this compound might interact with biological macromolecules such as proteins or DNA. nih.govuvm.edu
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to predict the trajectory of each atom. This allows for the observation of dynamic processes like binding events, conformational changes, and the role of solvent molecules. diva-portal.org
For this compound, MD simulations could be used to investigate its binding to a specific protein target. By placing the molecule in a simulation box with the protein and surrounding water molecules, one can observe the binding process and identify the key amino acid residues involved in the interaction. The simulation can also provide quantitative data on the binding affinity and the stability of the resulting complex.
Table 2: Illustrative Molecular Dynamics Simulation Parameters and Potential Findings for this compound with a Hypothetical Protein Target This table outlines typical parameters for an MD simulation and the kind of data that could be obtained.
| Simulation Parameter | Value/Description | Purpose |
| Force Field | CHARMM36 | A set of parameters to describe the potential energy of the system. |
| Water Model | TIP3P | A common model for representing water molecules in the simulation. |
| Simulation Time | 100 ns | The duration of the simulation, aiming to capture relevant biological events. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to mimic physiological conditions. |
| Potential Findings | ||
| Binding Site Residues | Arg120, Leu154, Phe210 | Identifies the specific amino acids in the protein that interact with this compound. |
| Binding Free Energy | -8.5 kcal/mol | A quantitative measure of the strength of the interaction between the molecule and the protein. |
| RMSD of Ligand | 1.2 Å | Root Mean Square Deviation, indicating the stability of the molecule's position in the binding pocket. |
Prediction of Spectroscopic Properties and Reaction Pathways through Computational Modeling
Computational modeling can accurately predict various spectroscopic properties of molecules, which can be invaluable for their identification and characterization. nih.gov Techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict UV-Vis spectra, while vibrational frequencies for Infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.netresearchgate.net
For this compound, computational methods can predict its characteristic IR absorption bands, corresponding to the stretching and bending vibrations of its functional groups (e.g., C=O, C-Cl, O-H). Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C and ¹H) can be calculated, aiding in the structural elucidation of the molecule and its derivatives.
Table 3: Predicted Spectroscopic Data for this compound The following table presents hypothetical spectroscopic data that could be generated through computational modeling.
| Spectroscopic Technique | Predicted Feature | Assignment |
| IR Spectroscopy | ~1720 cm⁻¹ | C=O stretching vibration of the carboxylic acid. |
| IR Spectroscopy | ~750 cm⁻¹ | C-Cl stretching vibrations. |
| ¹³C NMR Spectroscopy | ~175 ppm | Chemical shift of the carbonyl carbon. |
| ¹³C NMR Spectroscopy | ~85 ppm | Chemical shift of the dichlorinated carbon (C2). |
| ¹H NMR Spectroscopy | ~11-12 ppm | Chemical shift of the acidic proton of the carboxylic acid. |
Structure-Activity Relationship Studies (SAR) using Chemoinformatic Approaches for Dichlorooctanoic Acid Analogs
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. drugdesign.org Chemoinformatic approaches leverage computational tools to analyze large datasets of chemical structures and their associated biological activities to build predictive models.
For this compound, an SAR study would involve designing and synthesizing a series of analogs with systematic modifications to the parent structure. nih.govnih.gov For example, the length of the alkyl chain could be varied, the position and number of chlorine atoms could be altered, or the carboxylic acid group could be replaced with other functional groups.
The biological activity of these analogs would then be measured in a relevant assay. Chemoinformatic methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can then be used to develop mathematical models that correlate specific molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) with the observed activity. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.
Table 4: Hypothetical Structure-Activity Relationship Data for Analogs of this compound This table illustrates the type of data that would be generated in an SAR study.
| Analog | Modification | Biological Activity (IC₅₀, µM) | Key Descriptor (e.g., logP) |
| This compound | - | 15 | 3.2 |
| 2,2-Dichlorohexanoic Acid | Shorter alkyl chain | 25 | 2.5 |
| 2,2-Dichlorodecanoic Acid | Longer alkyl chain | 10 | 4.0 |
| 2-Monochlorooctanoic Acid | One less chlorine atom | 50 | 2.8 |
| 2,2-Dibromooctanoic Acid | Different halogen | 12 | 3.5 |
Applications of 2,2 Dichlorooctanoic Acid in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. nih.govresearchgate.net Chiral building blocks, which are enantiomerically enriched molecules incorporated into a larger structure, are instrumental in achieving high levels of stereocontrol in complex molecule synthesis. buchler-gmbh.com 2,2-Dichlorooctanoic acid, while achiral itself, possesses a prochiral center at the C-2 position. The two chlorine atoms can be differentiated through stereoselective reactions, making it a valuable synthon for introducing chirality.
The presence of the dichloro-geminal group allows for the creation of a quaternary stereocenter, a common motif in many biologically active natural products. The synthetic strategy often involves the enantioselective reduction of one of the C-Cl bonds or a nucleophilic substitution reaction that proceeds with high stereoselectivity. For instance, enzymatic or chemo-catalytic methods can be employed to selectively remove one chlorine atom, leading to a chiral monochloro-octanoic acid derivative. This approach has been successfully applied in the synthesis of various natural products where a chiral center at the α-position of a carboxylic acid is crucial for its biological activity.
An illustrative example of the importance of dichlorinated fatty acids in the synthesis of complex natural products is the total synthesis of lyngbyabellins O and P. mdpi.com These marine-derived natural products contain a distinctive dichlorinated β-hydroxy acid side chain, highlighting the utility of such building blocks in constructing intricate molecular architectures. mdpi.com The synthesis of these molecules showcases the strategic incorporation of a dichlorinated moiety to achieve the desired structural complexity and biological activity. mdpi.com
Table 1: Potential Chiral Derivatives from this compound
| Derivative | Synthetic Approach | Potential Application |
| (R)-2-Chlorooctanoic Acid | Enantioselective reduction | Precursor for chiral ligands |
| (S)-2-Chlorooctanoic Acid | Enantioselective reduction | Synthesis of bioactive compounds |
| (R)-2-Amino-2-chlorooctanoic Acid | Stereoselective amination | Building block for peptide synthesis |
| (S)-2-Amino-2-chlorooctanoic Acid | Stereoselective amination | Synthesis of unnatural amino acids |
Precursor for the Synthesis of Bioactive Compounds and Specialty Chemicals
Halogenated organic compounds often exhibit unique biological activities due to the influence of the halogen atoms on the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net this compound serves as a valuable starting material for the synthesis of a wide range of bioactive compounds and specialty chemicals. guidechem.com
One notable example is the synthesis of α-lipoic acid, a naturally occurring antioxidant. The synthesis of α-lipoic acid can be achieved from 6,8-dichlorooctanoic acid, an isomer of this compound. chemicalbook.com This underscores the potential of dichlorinated octanoic acids as key intermediates in the production of high-value specialty chemicals with important biological functions. guidechem.comchemicalbook.com
Furthermore, the dichloromethyl group can be transformed into other functional groups, providing access to a diverse array of derivatives with potential pharmacological applications. For instance, the chlorine atoms can be replaced with fluorine to create fluorinated analogs, which are of great interest in drug discovery due to their unique electronic properties. Dichloroacetic acid and its derivatives have shown potential as anti-tumor and anti-inflammatory agents, suggesting that derivatives of this compound may also possess interesting biological activities. uran.ua
The marine natural products lyngbyabellins O and P, which incorporate a dichlorinated octanoic acid moiety, exhibit potent biological activities. mdpi.com This further emphasizes the role of dichlorinated fatty acids as precursors for the synthesis of complex bioactive molecules. mdpi.com
Table 2: Examples of Bioactive Compounds and Specialty Chemicals Derived from Dichlorinated Octanoic Acids
| Compound | Precursor | Biological/Chemical Significance |
| α-Lipoic Acid | 6,8-Dichlorooctanoic Acid | Antioxidant, coenzyme |
| Lyngbyabellins | Dichlorinated β-hydroxy acid | Marine natural products with potent bioactivity. mdpi.com |
| Fluorinated Octanoic Acid Analogs | This compound | Potential for enhanced biological activity |
| Octanoic Acid-based Agrochemicals | This compound | Potential for novel herbicidal or pesticidal activity |
Role of this compound in Cascade and Multicomponent Reactions
Cascade reactions and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. researchgate.net The carboxylic acid functionality of this compound makes it a suitable component for certain types of MCRs, such as the Ugi and Passerini reactions. nih.gov
In a hypothetical Ugi four-component reaction, this compound could serve as the acid component, reacting with an aldehyde, an amine, and an isocyanide to generate a complex α-acylamino carboxamide. The resulting product would incorporate the dichlorooctanoyl scaffold, providing a rapid route to a library of structurally diverse compounds for biological screening. The presence of the two chlorine atoms could also influence the reactivity and outcome of the MCR, potentially leading to novel molecular frameworks.
While specific examples of this compound in cascade and multicomponent reactions are not extensively documented, the principles of these reactions suggest its potential utility. The ability to incorporate the dichlorinated octanoyl moiety into a complex scaffold in a single step would be highly advantageous for the efficient synthesis of novel chemical entities.
Derivatization for the Preparation of Octanoic Acid Analogs with Specific Functionalities
The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the preparation of numerous octanoic acid analogs with specific functionalities. colostate.edulibretexts.org Standard derivatization techniques can be applied to modify this functional group, leading to a diverse array of compounds with tailored properties. sigmaaldrich.com
Esterification of this compound with various alcohols can produce a library of esters with different steric and electronic properties. colostate.edu These esters could find applications as plasticizers, lubricants, or as intermediates in further synthetic transformations. Amidation with primary or secondary amines would yield the corresponding amides, which are common structural motifs in many pharmaceuticals and biologically active compounds.
Reduction of the carboxylic acid group would provide 2,2-dichlorooctan-1-ol, a useful intermediate for the synthesis of other functionalized molecules. The chlorine atoms at the C-2 position can also be subjected to nucleophilic substitution reactions, although the gem-dichloro arrangement may present steric hindrance. Nevertheless, under appropriate conditions, one or both chlorine atoms could be replaced by other functional groups, such as azides, thiols, or cyanides, further expanding the chemical space accessible from this starting material.
Table 3: Potential Derivatizations of this compound
| Reaction Type | Reagent | Product | Potential Application |
| Esterification | Methanol, H+ | Methyl 2,2-dichlorooctanoate | Chemical intermediate |
| Amidation | Benzylamine | N-Benzyl-2,2-dichlorooctanamide | Precursor to bioactive amides |
| Reduction | LiAlH4 | 2,2-Dichlorooctan-1-ol | Synthon for further functionalization |
| Nucleophilic Substitution | Sodium azide | 2-Azido-2-chlorooctanoic acid | Precursor for amino acid synthesis |
Derivatization Strategies for Academic Research on 2,2 Dichlorooctanoic Acid
Synthesis of Esters and Amides for Reactivity and Mechanistic Studies
The conversion of the carboxylic acid moiety of 2,2-dichlorooctanoic acid into esters and amides is fundamental for probing its chemical reactivity and understanding reaction mechanisms. The steric hindrance and electronic effects imposed by the two alpha-chlorine atoms can significantly influence the course and rate of these transformations.
Standard esterification methods, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, could be employed. acs.orgorganic-chemistry.org However, the steric bulk at the alpha-position might necessitate more forcing conditions or alternative, more potent catalytic systems. For sterically hindered acids, methods involving the activation of the carboxylic acid are often more effective. rug.nlnih.gov
One common strategy is the conversion of this compound to its more reactive acyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,2-dichlorooctanoyl chloride can then readily react with a wide range of alcohols or amines to yield the corresponding esters and amides in high yields. fishersci.itkhanacademy.org
Alternatively, a plethora of coupling reagents developed for peptide synthesis can be applied to the amidation of this compound. fishersci.it Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the formation of an amide bond under mild conditions. fishersci.it These methods are particularly useful for coupling with sensitive amine substrates. The choice of coupling reagent and reaction conditions would be critical to overcoming the potential for sluggish reactions due to the electron-withdrawing nature of the chlorine atoms. researchgate.netnih.gov
| Derivative | General Synthetic Method | Key Reagents | Potential Research Focus |
| Methyl 2,2-dichlorooctanoate | Fischer Esterification or Acyl Chloride Route | Methanol, H₂SO₄ or SOCl₂, Methanol | Reactivity of the ester, mechanistic studies of hydrolysis |
| N-Benzyl-2,2-dichlorooctanamide | Acyl Chloride or Carbodiimide Coupling | Benzylamine, SOCl₂ or DCC, HOBt | Biological activity screening, stability studies |
| tert-Butyl 2,2-dichlorooctanoate | Steglich Esterification | tert-Butanol, DCC, DMAP | Studies on acid-catalyzed deprotection, steric effects |
This table is illustrative and based on general synthetic methodologies.
Preparation of Labeled this compound for Tracing and Mechanistic Investigations
Isotopically labeled compounds are invaluable tools in chemical and biological research, allowing for the elucidation of reaction mechanisms, metabolic pathways, and the distribution of molecules in complex systems. The synthesis of labeled this compound can be approached in several ways, depending on the desired isotope and its position within the molecule.
For instance, incorporating a stable isotope like Carbon-13 (¹³C) or a radioactive isotope like Carbon-14 (¹⁴C) at the carboxyl carbon can be achieved through the carboxylation of a suitable organometallic precursor with labeled carbon dioxide (*CO₂). imist.ma This would involve the formation of a Grignard or organolithium reagent from a 1,1-dichloroheptyl halide, followed by quenching with ¹³CO₂ or ¹⁴CO₂. libretexts.org
Deuterium (²H or D) labeling can be introduced at various positions. For example, α-deuteration of the corresponding non-halogenated octanoic acid could be a potential route prior to the dichlorination step. General methods for preparing deuterium-labeled compounds include hydrogen isotope exchange reactions. researchgate.net
The synthesis of these labeled compounds would enable detailed mechanistic studies. For example, using ¹⁸O-labeled water during the hydrolysis of a 2,2-dichlorooctanoate ester can unequivocally determine the site of bond cleavage. britannica.com Similarly, tracing the metabolic fate of ¹⁴C-labeled this compound in a biological system can provide insights into its mode of action and potential toxicity.
| Labeled Compound | Potential Synthetic Strategy | Isotope Source | Application in Research |
| 2,2-Dichlorooctanoic-1-¹³C acid | Carboxylation of a 1,1-dichloroheptyl Grignard reagent | ¹³CO₂ | Mechanistic studies of decarboxylation reactions, NMR studies |
| 2,2-Dichlorooctanoic-³H acid | Catalytic tritium (B154650) exchange on a suitable precursor | ³H₂ gas | Radiotracer studies in biological systems |
| 2,2-Dichloro-[¹⁸O₂]octanoic acid | Acid-catalyzed exchange with H₂¹⁸O | H₂¹⁸O | Mechanistic studies of esterification and hydrolysis pearson.com |
This table presents hypothetical synthetic routes based on established labeling methodologies.
Formation of Functionalized Derivatives for Material Science and Catalysis Research
The derivatization of this compound can also be directed towards creating molecules with specific properties for applications in material science and catalysis. The presence of the dichloroalkyl moiety can impart unique characteristics to polymers or act as a handle for further chemical modification.
In material science, this compound could be converted into a functionalized monomer and subsequently polymerized. For example, esterification with a hydroxyl-containing monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), would yield a polymerizable derivative. Copolymerization of this monomer with other vinyl monomers could lead to polymers with modified properties, such as altered hydrophobicity, flame retardancy, or thermal stability, due to the presence of the dichlorinated side chains. The synthesis of polymers with carboxylic acid functionalities is an active area of research. cmu.edugoogle.comresearchgate.net
In the field of catalysis, derivatives of this compound could serve as ligands for metal catalysts or as organocatalysts themselves. The synthesis of chiral amides or esters from enantiomerically pure alcohols or amines could generate ligands for asymmetric catalysis. The electronic properties of the dichlorinated carbon center could influence the catalytic activity of a metal center to which it is coordinated. Furthermore, α-halo amides have been explored as latent enolates in catalytic asymmetric reactions, suggesting a potential avenue for the application of 2,2-dichlorooctanamide derivatives. acs.org The unique steric and electronic environment provided by the 2,2-dichloro-substituents could lead to novel catalytic activities and selectivities. nih.gov
| Derivative Type | Example Structure | Potential Application Area | Rationale |
| Polymerizable Monomer | 2-((2,2-Dichlorooctanoyl)oxy)ethyl methacrylate | Material Science (Polymer Synthesis) | Incorporation of dichlorinated units to modify polymer properties. |
| Chiral Ligand Precursor | (S)-N-(1-Phenylethyl)-2,2-dichlorooctanamide | Asymmetric Catalysis | Potential for creating a chiral environment around a metal center. |
| Functionalized Catalyst Support | Ester of this compound with a hydroxylated solid support | Heterogeneous Catalysis | Immobilization of the dichloroalkyl moiety for catalytic applications. |
This table outlines prospective applications based on the functionalization of similar carboxylic acids.
Natural Occurrence and Biosynthesis of Dichlorinated Octanoic Acids
Identification of Naturally Occurring Dichlorinated Octanoic Acid Structures
The identification of naturally occurring chlorinated fatty acids has been advanced through modern analytical techniques, primarily gas chromatography coupled with mass spectrometry (GC-MS). While hundreds of halogenated fatty acids have been discovered in nature, specific dichlorinated octanoic acids are not commonly reported as natural products. nih.gov For instance, 6,8-dichlorooctanoic acid, a related isomer, is not known to occur naturally and is instead produced synthetically. guidechem.com
Research has more frequently identified other chlorinated fatty acids in environmental and biological samples. A notable example is 9,10-dichlorooctadecanoic acid, which is formed through a naturally occurring process where two chlorine atoms are added across the double bond of oleic acid. diva-portal.org These compounds have been detected in various aquatic organisms, often in environments impacted by industrial chlorine use, but can also be of natural origin. diva-portal.org
The presence of chlorinated fatty acids in biota, such as fish, has been a subject of environmental chemistry studies. These compounds are lipophilic, meaning they dissolve in fats, which can lead to their accumulation in the fatty tissues of organisms. diva-portal.org However, their bioaccumulation patterns may differ from those of more persistent organic pollutants. diva-portal.org
Table 1: Examples of Naturally Occurring or Environmentally Detected Chlorinated Fatty Acids
| Compound Name | Natural Source/Organism | Method of Identification |
| 9,10-Dichlorooctadecanoic Acid | Fish Lipids | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Dichlorinated Fatty Acids (general) | Harbour porpoise and harbour seals | Lipid extraction and analysis |
| Chlorohydrins of unsaturated fatty acids | Formed by reaction with hypochlorous acid | Not specified |
Elucidation of Biosynthetic Pathways for Chlorinated Fatty Acids in Microorganisms
The biosynthesis of fatty acids in microorganisms is a well-understood process, typically carried out by the fatty acid synthase (FAS) system, which builds the carbon chain through sequential additions of two-carbon units. mdpi.com The introduction of chlorine atoms into these fatty acid backbones is a specialized process that diverges from the primary metabolic pathways.
Microbial production of fatty acid-derived chemicals is an area of active research, with engineered microorganisms being developed to synthesize a variety of valuable compounds. nih.govresearchgate.net While the direct biosynthesis of 2,2-dichlorooctanoic acid has not been described, the general principles of fatty acid synthesis provide a foundation for understanding how such a molecule could theoretically be produced through a combination of natural and engineered pathways.
The biosynthesis of chlorinated natural products in microorganisms involves the action of specific enzymes called halogenases. These enzymes are responsible for incorporating halogen atoms into organic molecules. The timing of this halogenation step can vary; it can occur on the growing fatty acid chain or on the completed fatty acid.
For example, the biosynthesis of the differentiation-inducing factor 1 (DIF-1) in the slime mold Dictyostelium discoideum involves a chlorination step catalyzed by a flavin-dependent halogenase. pnas.org This demonstrates that eukaryotic microorganisms possess the enzymatic machinery to chlorinate fatty acid-like molecules.
Genetic and Enzymatic Basis of Halogenation in Natural Product Biosynthesis
The ability of organisms to produce chlorinated compounds is rooted in their genetic makeup, specifically in the genes that encode for halogenating enzymes, or halogenases. These enzymes provide a more environmentally friendly and highly selective alternative to chemical halogenation methods. manchester.ac.uktandfonline.com
There are several classes of halogenase enzymes, each with a distinct mechanism of action: tandfonline.comnih.govmdpi.com
Haloperoxidases: These enzymes utilize hydrogen peroxide to oxidize halide ions, generating a reactive halogenating species. They were among the first halogenases to be discovered. manchester.ac.uknih.gov
Flavin-dependent Halogenases (FDHs): This class of enzymes uses a reduced flavin cofactor and molecular oxygen to generate a hypohalous acid, which is then used to halogenate the substrate. pnas.orgtandfonline.com These enzymes are known for their high regioselectivity. pnas.org
Fe(II)/2-(oxo)-glutarate-dependent Halogenases: These enzymes catalyze halogenation through a radical-based mechanism.
S-adenosyl-L-methionine (SAM)-dependent Halogenases: These enzymes facilitate nucleophilic halogenation. nih.gov
The genes encoding these halogenases are often found within biosynthetic gene clusters, which are groups of genes that work together to produce a specific natural product. The presence of a halogenase gene in such a cluster is a strong indicator that the final product is halogenated.
The study of these enzymes and their genetic basis is a rapidly growing field, with significant potential for applications in synthetic biology and biocatalysis. By understanding the mechanisms of these enzymes, it may be possible to engineer microorganisms to produce novel halogenated compounds, including specific dichlorinated fatty acids that are not found in nature.
Table 2: Classes of Halogenase Enzymes
| Enzyme Class | Cofactor/Requirements | Mechanism |
| Haloperoxidases | Heme or Vanadium, Hydrogen Peroxide | Electrophilic |
| Flavin-dependent Halogenases | FADH₂, O₂, Halide ion | Electrophilic |
| Fe(II)/2-(oxo)-glutarate-dependent Halogenases | Fe(II), 2-oxoglutarate | Radical |
| S-adenosyl-L-methionine (SAM)-dependent Halogenases | S-adenosyl-L-methionine | Nucleophilic |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
